N-5-Carboxypentyl-1-deoxynojirimycin
Overview
Description
Synthesis Analysis
The synthesis of N-5-Carboxypentyl-1-deoxynojirimycin involves complex organic reactions, aiming to attach the carboxypentyl group to the 1-deoxynojirimycin molecule. High-yield synthesis methods have been developed for derivatives intended for affinity chromatography enzyme purification, showcasing the compound's utility in biochemical research (Bernotas & Ganem, 1990).
Molecular Structure Analysis
The molecular structure of N-5-Carboxypentyl-1-deoxynojirimycin is specifically designed to enhance its interaction with certain enzymes, such as trimming glucosidase I, without affecting others like glucosidase II. This selective inhibition is achieved through its unique structure, which differentiates it from other glycosidase inhibitors (Bause, Gross, & Schweden, 1991).
Chemical Reactions and Properties
N-5-Carboxypentyl-1-deoxynojirimycin's chemical properties allow it to interact selectively with enzymes, serving as a potent inhibitor. Its synthesis from 1-deoxynojirimycin involves a series of reactions, including oxidation, amination, and reductive amination, leading to the formation of the desired N-carboxypentyl derivative for use in enzyme purification and analysis (Bernotas & Ganem, 1990).
Scientific Research Applications
Biochemical Applications : N-Methyl-N(5-carboxypentyl)-1-deoxynojirimycin has been utilized as an affinity ligand for purifying trimming glucosidase I from pig liver crude microsomes (Bause, Gross & Schweden, 1991). Another study demonstrated the effectiveness of 1-deoxynojirimycin in inhibiting the secretion of alpha 1-proteinase inhibitor in rat hepatocytes (Gross et al., 1983).
Therapeutic Applications : N-butyldeoxynojirimycin, an inhibitor of glycolipid biosynthesis, shows potential for treating glycolipid storage disorders like Gaucher's disease (Platt et al., 1994). Additionally, N-methyl-1-deoxynojirimycin is effective in inhibiting fowl plague virus maturation in chicken-embryo cells (Romero, Datema & Schwarz, 1983).
Potential in Treating Diabetes and Obesity : 1-Deoxynojirimycin, found in mulberry resources, shows anti-hyperglycemic, anti-virus, and anti-tumor functions, making it a promising treatment for diabetes and obesity (Tong et al., 2018). It also improves insulin sensitivity in skeletal muscle of db/db mice (Liu et al., 2015).
Antiviral and Antiretroviral Activities : Castanospermine and 1-deoxynojirimycin have shown significant antiretroviral activity against mouse leukemia virus, suggesting potential as agents for AIDS treatment (Sunkara et al., 1987).
Enzyme Inhibition and Biosynthesis Studies : The enzymatic synthesis of α- and β-D-glucosides of 1-deoxynojirimycin demonstrated inhibitory activities against various glycosidases (Asano et al., 1994). Furthermore, the biosynthesis of 1-deoxynojirimycin in Commelina communis plants differs from that in Streptomyces and Bacilli microorganisms, suggesting alternative production routes (Shibano et al., 2004).
properties
IUPAC Name |
6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-RBLKWDMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000333 | |
Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-5-Carboxypentyl-1-deoxynojirimycin | |
CAS RN |
79206-51-2 | |
Record name | (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79206-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5'-Carboxypentyl)-1-deoxynojirimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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